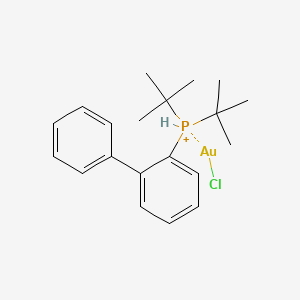
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium is a compound that features a gold atom coordinated with a phosphine ligand. This compound is notable for its applications in catalysis and organic synthesis, particularly in reactions involving gold catalysis. The presence of the ditert-butyl and phenyl groups provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium typically involves the reaction of gold chloride with ditert-butyl-(2-phenylphenyl)phosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to gold(0) under specific conditions.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and mild heating.
Major Products Formed
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(0) nanoparticles or complexes.
Substitution: New gold(I) complexes with different ligands.
Applications De Recherche Scientifique
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions such as hydroamination, hydroalkoxylation, and cycloisomerization.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its anticancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism of action of chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium involves the coordination of the gold center with substrates, facilitating various catalytic processes. The ditert-butyl and phenyl groups provide steric hindrance, which can influence the selectivity of the reactions. The gold center can undergo oxidative addition and reductive elimination, key steps in many catalytic cycles[4][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro[2-di-tert-butyl(2′,4′,6′-triisopropylbiphenyl)phosphine]gold(I): Similar in structure but with different steric and electronic properties.
Chloro[(1,1’-biphenyl-2-yl)di-tert-butylphosphine]gold(I): Another gold(I) complex with a different ligand structure.
Uniqueness
Chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium is unique due to its specific ligand environment, which provides a balance of steric hindrance and electronic properties. This balance makes it particularly effective in certain catalytic applications where selectivity and reactivity are crucial .
Propriétés
Formule moléculaire |
C20H28AuClP+ |
|---|---|
Poids moléculaire |
531.8 g/mol |
Nom IUPAC |
chlorogold;ditert-butyl-(2-phenylphenyl)phosphanium |
InChI |
InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1; |
Clé InChI |
MZMOUYZCJIFYAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



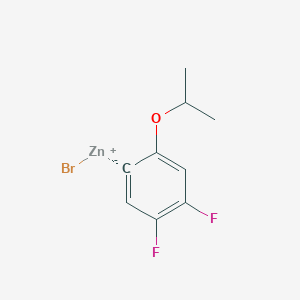
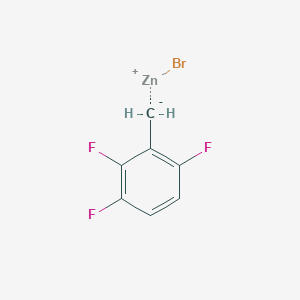
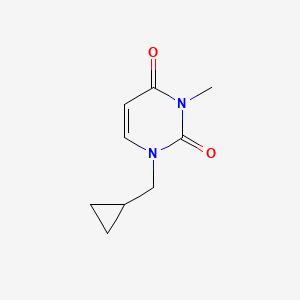
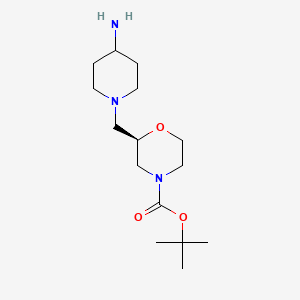
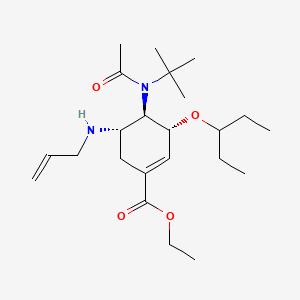


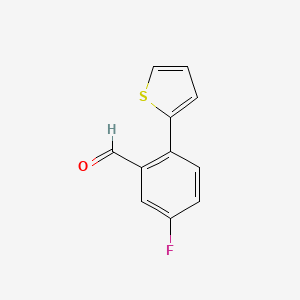
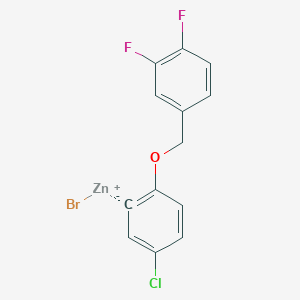
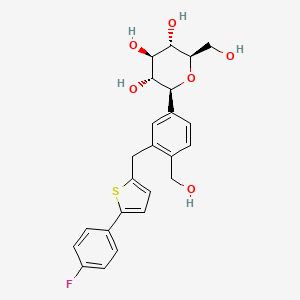


![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)
